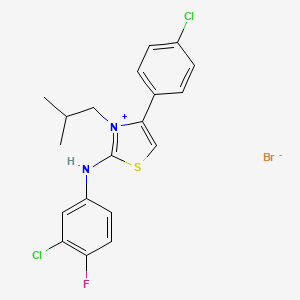

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide

Description

The compound 2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a thiazolium-based ionic salt characterized by a positively charged thiazolium core with three distinct substituents:

- Position 2: A 3-chloro-4-fluoroanilino group, introducing both halogenated electron-withdrawing effects and steric bulk.

- Position 3: An isobutyl group (branched C4 alkyl), which enhances lipophilicity and steric hindrance.

- Counterion: Bromide (Br⁻), balancing the positive charge on the thiazolium ring.

This compound’s structural features suggest applications in catalysis, ionic liquids, or pharmaceutical intermediates, where halogen substituents and alkyl chains modulate solubility, stability, and reactivity.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN2S.BrH/c1-12(2)10-24-18(13-3-5-14(20)6-4-13)11-25-19(24)23-15-7-8-17(22)16(21)9-15;/h3-9,11-12H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDBHICHVALLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)F)Cl.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrCl2FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chloro-4-fluoroanilino)-4-(4-chlorophenyl)-3-isobutyl-1,3-thiazol-3-ium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolium core, which is significant for its biological interactions. The presence of halogen substituents (chlorine and fluorine) on the aniline moiety enhances its reactivity and potential binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to inhibit cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for assessing potency:

| Cell Line | IC50 (μM) |

|---|---|

| SJSA-1 | 0.22 |

| RS4;11 (acute leukemia) | 0.15 |

| LNCaP (prostate cancer) | 0.24 |

These values indicate that the compound exhibits significant antiproliferative activity, particularly in the SJSA-1 cell line, which is often used as a model for studying cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key regulatory proteins associated with apoptosis and cell cycle progression. Specifically, it has been observed to upregulate p53 and MDM2 proteins, leading to enhanced apoptotic signaling pathways .

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of the compound in a xenograft model using SJSA-1 cells. The compound was administered at a dosage of 100 mg/kg, resulting in significant tumor regression (up to 100% regression observed) after treatment .

- Pharmacodynamics : In pharmacodynamic studies, oral administration led to measurable increases in p53 activation within tumor tissues at multiple time points post-treatment, indicating a robust biological response .

Toxicological Profile

While the compound shows promise as an anticancer agent, understanding its toxicological profile is crucial for therapeutic applications. Preliminary studies suggest that it may exhibit cytotoxicity at higher concentrations, necessitating further investigation into dose-dependent effects and long-term safety assessments.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolium Bromide Derivatives

Key Observations:

The 2,4-difluoroanilino analog (CAS: 849066-32-6) lacks chlorine but includes two fluorines, which may reduce electron density on the aromatic ring compared to the target compound . The 2-chloro-5-(trifluoromethyl)anilino group (CAS: 849066-33-7) introduces a powerful electron-withdrawing trifluoromethyl group, likely increasing resistance to nucleophilic attack .

Steric and Solubility Considerations: Isobutyl (target) vs. propyl (CAS: 849066-32-6): Branched chains (isobutyl) disrupt molecular packing, lowering melting points and enhancing solubility in hydrophobic environments.

Safety and Stability: The 2,4-difluoroanilino analog (CAS: 849066-32-6) requires precautions against heat (P210), suggesting thermal instability relative to the target compound . Halogenated analogs (e.g., target compound) may exhibit higher environmental persistence due to reduced biodegradability.

Computational and Experimental Insights (Inferred):

- Molecular Docking : Tools like AutoDock4 could predict differences in binding affinities between analogs, particularly for applications in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.